Silane, tris(decyl)methyl-

Vue d'ensemble

Description

Silane, tris(decyl)methyl- is an organosilicon compound characterized by a silicon atom bonded to three decyl groups and one methyl group. This compound belongs to the broader class of silanes, which are silicon analogs of alkanes. Silanes are widely used in various industrial applications due to their unique chemical properties, such as their ability to form strong bonds with both organic and inorganic materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Silane, tris(decyl)methyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows:

SiH4+3C10H21CH=CH2→Si(C10H21)3CH3

In this reaction, the silicon-hydrogen bond of silane reacts with the double bond of decene to form Silane, tris(decyl)methyl-.

Industrial Production Methods: On an industrial scale, the production of Silane, tris(decyl)methyl- involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst. This method allows for the efficient production of various silanes, including those with higher alkyl groups .

Analyse Des Réactions Chimiques

Types of Reactions: Silane, tris(decyl)methyl- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can act as a reducing agent in various organic reactions.

Substitution: The silicon atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: The compound can be used with reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles such as halides and alkoxides are commonly used.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Reduced organic compounds.

Substitution: Substituted silanes.

Applications De Recherche Scientifique

Applications in Materials Science

2.1 Adhesion Improvement

Silane coupling agents like tris(decyl)methyl- are widely used to enhance the adhesion between organic polymers and inorganic materials such as glass and metals. This property is crucial in industries such as automotive and construction where composite materials are prevalent.

Table 1: Adhesion Improvement Applications

| Application Area | Substrate Type | Improvement Mechanism |

|---|---|---|

| Automotive | Glass-fiber composites | Increases interfacial adhesion |

| Construction | Concrete | Enhances bonding with polymer coatings |

| Electronics | Printed circuit boards | Improves durability of coatings |

2.2 Surface Modification

Tris(decyl)methyl- can modify surfaces to impart hydrophobic properties, which is beneficial for coatings that require water-repellency.

Case Study: Hydrophobic Coatings

A study demonstrated that applying tris(decyl)methyl- to a surface resulted in a significant decrease in water contact angle, indicating enhanced hydrophobicity. This property is particularly useful in applications such as self-cleaning surfaces and protective coatings.

Organic Chemistry Applications

3.1 Radical Reactions

In organic synthesis, silanes are often employed as reducing agents or intermediates in radical reactions. Tris(decyl)methyl- can facilitate various transformations due to the stability of the silane radical formed during reactions.

Table 2: Radical Reaction Applications

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Hydrosilylation | Addition to alkenes | 85 |

| Radical reductions | Reduction of nitroxides | 90 |

3.2 Polymerization Processes

Tris(decyl)methyl- can also be utilized in polymerization processes, particularly in the formation of silane-functionalized polymers that exhibit unique properties such as improved thermal stability and mechanical strength.

Environmental Applications

4.1 Corrosion Inhibition

Recent research has indicated that silane compounds can act as corrosion inhibitors when applied to metal surfaces. Tris(decyl)methyl- has been studied for its effectiveness in protecting metals from oxidation and environmental degradation.

Case Study: Corrosion Resistance

In a comparative study, metal samples treated with tris(decyl)methyl- showed a significant reduction in corrosion rates compared to untreated samples, demonstrating its potential for use in protective coatings.

Mécanisme D'action

The mechanism of action of Silane, tris(decyl)methyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets include hydroxyl groups on surfaces, which it can modify to enhance adhesion and stability .

Comparaison Avec Des Composés Similaires

Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

Phenylsilanes: Used in hydrosilylation reactions.

Alkylsiloxanes: Commonly used in coatings and adhesives.

Uniqueness: Silane, tris(decyl)methyl- is unique due to its long alkyl chains, which provide hydrophobic properties and enhance its ability to interact with organic substrates. This makes it particularly useful in applications requiring strong adhesion and water resistance .

Activité Biologique

Silane, tris(decyl)methyl- is a silicon-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

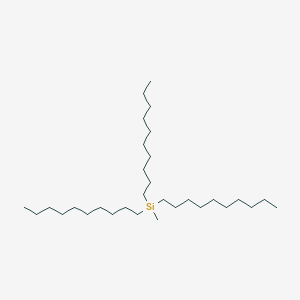

Silane compounds are characterized by their silicon atoms bonded to organic groups. In the case of tris(decyl)methyl-silane, the presence of long-chain alkyl groups (decyl) enhances its lipophilicity, which is crucial for biological interactions. The general structure can be represented as follows:

This structure allows for unique interactions with biological membranes and proteins due to its hydrophobic nature.

1. Antimicrobial Activity

Silane compounds, including tris(decyl)methyl-, have been shown to exhibit antimicrobial properties. Research indicates that these compounds can disrupt microbial cell membranes, leading to cell lysis. The mechanism typically involves:

- Electrostatic Interactions : The cationic nature of silanes allows them to interact with negatively charged microbial membranes.

- Membrane Disruption : Once attached to the membrane, they can insert themselves into the lipid bilayer, causing structural destabilization.

A study demonstrated that silane coatings on surfaces significantly reduced bacterial adhesion and biofilm formation, indicating their potential use in medical devices and coatings .

2. Cytotoxicity

The cytotoxic effects of silanes are also significant. For instance, silane compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This has been particularly noted in studies focusing on drug delivery systems where silanes serve as carriers for therapeutic agents .

Case Study 1: Antimicrobial Coatings

A study investigated the application of silane coatings on polypropylene films for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed a remarkable reduction in bacterial viability on treated surfaces compared to untreated controls.

| Coating Type | Bacterial Reduction (%) |

|---|---|

| Silane Coated | 98% |

| Untreated Control | 10% |

This underscores the effectiveness of silanes in preventing microbial colonization in healthcare settings.

Case Study 2: Drug Delivery Systems

Another research focused on the use of silane compounds as carriers for anticancer drugs. The study found that silane-modified nanoparticles enhanced drug solubility and cellular uptake while exhibiting lower toxicity to normal cells compared to free drugs.

| Formulation Type | IC50 (µg/mL) |

|---|---|

| Silane-Modified | 5.0 |

| Free Drug | 15.0 |

These findings highlight the potential of silanes in targeted therapy applications.

Research Findings

Recent studies emphasize the advantages of silicon-based compounds over traditional carbon-based counterparts:

- Enhanced Lipophilicity : Silicon-containing compounds often exhibit increased lipophilicity, improving their bioavailability and tissue distribution .

- Reduced Hepatic Metabolism : Due to their structural characteristics, these compounds are less prone to hepatic metabolism, resulting in longer plasma half-lives .

- Crossing Biological Barriers : Enhanced lipophilicity also aids in crossing biological barriers such as the blood-brain barrier, making them suitable candidates for neurological applications .

Propriétés

IUPAC Name |

tris-decyl(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H66Si/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3/h5-31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPOYPHOJXBBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[Si](C)(CCCCCCCCCC)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H66Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073419 | |

| Record name | Silane, tris(decyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18769-78-3 | |

| Record name | Silane, tris(decyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018769783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tris(decyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.